molecular formula C9H9NO4 B7961236 4-Ethoxy-2-nitrobenzaldehyde

4-Ethoxy-2-nitrobenzaldehyde

Cat. No.: B7961236
M. Wt: 195.17 g/mol
InChI Key: YQSNFZKBCRTUKB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and to prevent over-nitration. The reaction is as follows:

C9H9NO3+HNO3C9H9NO4+H2O\text{C}_9\text{H}_9\text{NO}_3 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_9\text{NO}_4 + \text{H}_2\text{O} C9​H9​NO3​+HNO3​→C9​H9​NO4​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Reduction: 4-Ethoxy-2-aminobenzaldehyde.

    Oxidation: 4-Ethoxy-2-nitrobenzoic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives based on the reactants involved.

Comparison with Similar Compounds

    4-Methoxy-2-nitrobenzaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Nitrobenzaldehyde: Lacks the ethoxy group, making it less bulky and potentially less reactive in certain substitution reactions.

    4-Ethoxybenzaldehyde: Lacks the nitro group, which significantly alters its reactivity and applications.

Uniqueness: 4-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of both the ethoxy and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

4-ethoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNFZKBCRTUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(bromomethyl)-4-ethoxy-2-nitrobenzene (11.3 g), 4-methylmorpholine N-oxide (10.1 g), molecular sieves 4A (11 g) and acetonitrile (220 ml) was stirred under an argon atmosphere at room temperature for 1 hr. The reaction mixture was filtered through celite, and the solvent of the filtrate was evaporated under reduced pressure. The residue was diluted with ethyl acetate, and the mixture was washed twice with water. The separated aqueous layer was extracted again with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a yellow solid (5.65 g).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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